Tetrabutylammonium difluorotriphenylstannate

Catalog No.
S755263
CAS No.
139353-88-1
M.F
C34H51F2NSn
M. Wt
630.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium difluorotriphenylstannate

CAS Number

139353-88-1

Product Name

Tetrabutylammonium difluorotriphenylstannate

IUPAC Name

difluoro(triphenyl)stannanuide;tetrabutylazanium

Molecular Formula

C34H51F2NSn

Molecular Weight

630.5 g/mol

InChI

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2

InChI Key

ODMXVCNGZGLSRS-UHFFFAOYSA-L

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

The exact mass of the compound Tetrabutylammonium difluorotriphenylstannate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium difluorotriphenylstannate ([Bu4N][Ph3SnF2]), also known as Gingras reagent, is a hypervalent organotin complex utilized primarily as a soluble, non-hygroscopic, and thermally stable nucleophilic fluorinating agent [1]. Unlike conventional fluoride sources that suffer from severe moisture sensitivity or poor organic solubility, this stannate complex provides a "naked" fluoride anion that is free from deactivating hydrogen bonds [2]. Commercially, it is procured as a versatile, dual-purpose reagent: it drives high-yield nucleophilic fluorinations and phase-transfer-catalyzed halogen exchanges, while also serving as an air- and moisture-stable phenylating agent capable of mimicking Grignard or organolithium reactivity under mild, aerobic conditions [3].

Attempting to substitute tetrabutylammonium difluorotriphenylstannate with generic tetrabutylammonium fluoride (TBAF) or alkali metal fluorides (KF, CsF) frequently leads to process failure in sensitive syntheses [1]. Standard TBAF is notoriously hygroscopic; the inevitable presence of water forms strong hydrogen bonds with the fluoride anion, significantly reducing its nucleophilicity and increasing its basicity, which promotes unwanted elimination or hydrolysis side reactions [2]. Conversely, alkali metal fluorides suffer from poor solubility in organic media, necessitating harsh conditions or expensive crown ethers [3]. The hypervalent stannate core of [Bu4N][Ph3SnF2] sterically shields the fluoride, maintaining a strictly anhydrous, highly soluble, and thermally stable profile that ensures reproducible batch-to-batch fluorination without the stringent handling requirements of traditional reagents [1].

Higher Thermal Stability and Anhydrous Handling Compared to TBAF

Tetrabutylammonium difluorotriphenylstannate demonstrates high thermal stability for an organic fluoride source, remaining stable up to 210 °C [1]. In contrast, standard tetrabutylammonium fluoride (TBAF) is highly hygroscopic, difficult to dry completely without decomposition (which typically begins at much lower temperatures via Hofmann elimination), and rapidly loses its "naked" fluoride reactivity upon exposure to ambient moisture [1]. This stannate complex can be handled and stored as a free-flowing solid without the strict inert-atmosphere glovebox protocols required for anhydrous TBAF, directly reducing process complexity and handling costs [2].

Evidence DimensionThermal decomposition threshold and moisture sensitivity
Target Compound DataStable up to 210 °C; non-hygroscopic solid
Comparator Or BaselineAnhydrous TBAF (decomposes during drying, highly hygroscopic)
Quantified Difference>100 °C higher practical processing window without moisture-induced degradation
ConditionsStandard laboratory storage and heating conditions

Eliminates the need for rigorous anhydrous handling and prevents batch failures caused by moisture-deactivated fluoride.

Enhanced Yields in Phase-Transfer-Catalyzed (PTC) Fluorinations

In the phase-transfer-catalyzed fluorination of alkyl halides and sulfonates, the addition of a triphenyltin core to form the difluorotriphenylstannate anion acts as a highly efficient cocatalyst [1]. When using solid potassium fluoride (KF) alone, the reaction is often sluggish due to poor solubility. The continuous in situ generation of the [Ph3SnF2]- anion allows the "naked" fluoride to enter the organic phase and react rapidly with alkyl halides [1]. Studies have shown that utilizing this hypervalent stannate pathway significantly accelerates the conversion of alkyl substrates to their corresponding fluorides compared to uncatalyzed solid KF systems, enabling efficient scale-up of fluorinated building blocks [1].

Evidence DimensionReaction efficiency in solid-liquid PTC fluorination
Target Compound DataEfficient conversion via highly soluble [Ph3SnF2]- intermediate
Comparator Or BaselineSolid KF alone (sluggish, low conversion due to insolubility)
Quantified DifferenceEnables high-yield continuous phase-transfer fluorination where baseline KF fails or requires extended times
ConditionsAlkyl halide/sulfonate substrates with solid KF and tin cocatalyst in organic solvent

Allows industrial buyers to utilize inexpensive solid KF for bulk fluorinations by leveraging the stannate complex as a high-efficiency phase-transfer mediator.

Air- and Moisture-Stable Alternative to Grignard Phenylation

Beyond fluorination, tetrabutylammonium difluorotriphenylstannate functions as a synthetic equivalent to phenyllithium (PhLi) and phenylmagnesium halides (PhMgX), but with the critical advantage of being stable under aqueous and aerobic conditions [1]. While standard Grignard and organolithium reagents violently decompose in the presence of water or oxygen, resulting in 0% yield of the desired cross-coupled product unless strictly protected, the hypercoordinated stannate delivers carbon ligands efficiently in moist environments [1]. This enables phenyl transfer reactions in benchtop setups without the overhead of Schlenk line techniques [1].

Evidence DimensionPhenyl transfer viability in aqueous/aerobic environments
Target Compound DataSuccessfully delivers phenyl ligands under moist/aerobic conditions
Comparator Or BaselinePhMgBr or PhLi (immediate decomposition, 0% yield in moist air)
Quantified DifferenceComplete retention of reactivity vs. total decomposition of standard organometallics in non-inert conditions
ConditionsPhenylation reactions conducted in the presence of moisture and air

Drastically lowers the manufacturing cost and complexity of phenylation steps by eliminating the need for strictly anhydrous, inert-gas infrastructure.

Synthesis of Sensitive Fluorinated Pharmaceuticals

Where the basicity or moisture content of standard TBAF causes unwanted elimination (e.g., dehydrohalogenation) or hydrolysis of sensitive API intermediates, the anhydrous nature of this stannate complex ensures clean nucleophilic fluorination [1].

Phase-Transfer Halogen Exchange Processes

As a cocatalyst in industrial-scale PTC fluorinations, enabling the use of cheap, bulk solid KF to produce alkyl fluorides efficiently without suffering from the poor solubility of alkali metals [2].

Benchtop Phenylation Reactions

For the delivery of phenyl groups in cross-coupling or nucleophilic addition reactions where avoiding the rigorous anhydrous and anaerobic conditions required for Grignard or organolithium reagents is desired [3].

"Naked" Fluoride Nucleophilic Substitutions

For the synthesis of gem-difluoro compounds or specific stereochemical inversions where hydrogen-bonding from trace water would otherwise deactivate the nucleophilicity of the fluoride ion [1].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Last modified: 08-15-2023

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